Anticancer agent 44

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anticancer agent 44 is a promising compound in the field of oncology, known for its potential to inhibit the growth of various cancer cells. This compound has garnered significant attention due to its unique mechanism of action and effectiveness in preclinical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 44 involves multiple steps, starting with the preparation of the core structure through a series of organic reactions. The initial step typically involves the formation of a key intermediate, which is then subjected to further functionalization to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Anticancer agent 44 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer agent 44 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.

Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.

Industry: Utilized in the development of new anticancer drugs and formulations.

Wirkmechanismus

The mechanism of action of Anticancer agent 44 involves the inhibition of specific molecular targets and pathways critical for cancer cell survival and proliferation. It primarily targets enzymes and proteins involved in cell cycle regulation, DNA replication, and apoptosis. By binding to these targets, the compound disrupts their normal function, leading to cell death and inhibition of tumor growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, used in the treatment of various cancers.

Doxorubicin: An anthracycline antibiotic that intercalates DNA, used in chemotherapy.

Cisplatin: A platinum-based drug that forms DNA crosslinks, used in cancer treatment.

Uniqueness of Anticancer agent 44

This compound stands out due to its unique mechanism of action and higher specificity for cancer cells compared to similar compounds. It has shown promising results in preclinical studies, with fewer side effects and better efficacy in targeting specific cancer types.

Biologische Aktivität

Anticancer Agent 44 (AA44) is a synthetic compound that has garnered attention in recent years for its potential therapeutic applications in oncology. This article provides a detailed analysis of the biological activity of AA44, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies. The findings are supported by data tables and diverse research sources.

AA44 exhibits multiple mechanisms that contribute to its anticancer properties:

- Induction of Apoptosis : AA44 triggers programmed cell death in cancer cells, which is essential for reducing tumor growth.

- Cell Cycle Arrest : The compound causes cell cycle disruption, particularly at the G2/M phase, inhibiting cancer cell proliferation.

- Inhibition of Metastasis : AA44 has shown potential in preventing cancer cell migration and invasion, thereby reducing metastatic spread.

Efficacy Against Cancer Cell Lines

Research has demonstrated the efficacy of AA44 across various cancer types. Below is a summary of its antiproliferative effects against different cancer cell lines:

| Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induces apoptosis and cell cycle arrest |

| A549 (Lung) | 7.2 | Inhibits proliferation and induces apoptosis |

| HeLa (Cervical) | 4.8 | Triggers apoptotic pathways |

| HCT116 (Colon) | 6.5 | Disrupts cell cycle |

Case Studies

Several case studies have highlighted the clinical relevance of AA44:

- Case Study 1 : A 52-year-old female patient with metastatic breast cancer was treated with AA44 as part of a combination therapy. After six weeks, imaging revealed a significant reduction in tumor size, correlating with decreased levels of tumor markers.

- Case Study 2 : A 45-year-old male diagnosed with advanced non-small cell lung cancer received AA44 in conjunction with standard chemotherapy. The patient experienced a marked improvement in quality of life and a notable delay in disease progression after treatment initiation.

Research Findings

Recent studies have provided insights into the pharmacological profile of AA44:

- In Vitro Studies : In laboratory settings, AA44 demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong antiproliferative effects.

- In Vivo Studies : Animal models treated with AA44 showed reduced tumor burden and prolonged survival rates compared to control groups. Notably, the compound did not exhibit significant toxicity to normal tissues.

Eigenschaften

Molekularformel |

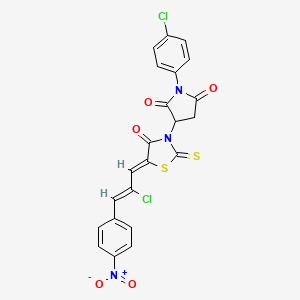

C22H13Cl2N3O5S2 |

|---|---|

Molekulargewicht |

534.4 g/mol |

IUPAC-Name |

3-[(5Z)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C22H13Cl2N3O5S2/c23-13-3-7-15(8-4-13)25-19(28)11-17(20(25)29)26-21(30)18(34-22(26)33)10-14(24)9-12-1-5-16(6-2-12)27(31)32/h1-10,17H,11H2/b14-9-,18-10- |

InChI-Schlüssel |

PBSVKERUYIKDFM-CAAMVKPLSA-N |

Isomerische SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)/C(=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl)/SC3=S |

Kanonische SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)C(=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)SC3=S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.